
6-Methyl-2-phenyl-1,3-benzoxazole
Übersicht
Beschreibung
6-Methyl-2-phenyl-1,3-benzoxazole is a chemical compound with the molecular formula C14H11NO . It is a member of the benzoxazole family, which are bicyclic planar molecules extensively used as starting materials for different mechanistic approaches in drug discovery . This compound has a tobacco type odor and a nutty type flavor .
Synthesis Analysis
Benzoxazoles, including 6-Methyl-2-phenyl-1,3-benzoxazole, can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .Molecular Structure Analysis
The molecular structure of 6-Methyl-2-phenyl-1,3-benzoxazole is characterized by a benzoxazole core with a methyl group at the 6-position and a phenyl group at the 2-position .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methyl-2-phenyl-1,3-benzoxazole include a musty, nutty pecan, almond and pistachio-like odor, and a vanilla and rice-like taste at 2.0ppm .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Biological Properties
6-Methyl-2-phenyl-1,3-benzoxazole and its derivatives have been synthesized and studied for various biological properties. For instance, benzoxazole derivatives synthesized via Mannich reaction have shown significant in vitro cytotoxic and antimicrobial potency, as well as promising drug-like properties (P. Tr et al., 2020). Another study focused on the synthesis and antimicrobial activity of 5-methyl-2-[p-substituted phenyl]benzoxazoles, revealing a broad spectrum of antibacterial activity and significant activity against certain bacteria like E. coli (I. Yalcin et al., 1990).
2. Material Science and Fluorescence Applications
In material science, 2-phenyl-benzoxazole derivatives have been explored for their potential as fluorescent nanomaterials, particularly in aqueous and biological media. These compounds have demonstrated strong blue light emission in the solid state, with applications in fluorescence imaging (Abdelhamid Ghodbane et al., 2012).
3. Crystallography and Computational Studies
Studies involving crystallography and DFT (Density Functional Theory) calculations have been conducted to understand the molecular geometry and reactivity of benzoxazole derivatives. These studies provide insights into the chemical properties and potential applications of these compounds (U. Glamočlija et al., 2020).
4. Antitumor Activities and Molecular Docking
Benzoxazole derivatives derived from thymoquinone have been evaluated for their antitumor activities. These compounds, including 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazole-5-ol, have shown notable antitumor activities in various cell lines. Molecular docking studies suggest potential effectiveness against specific protein receptors important in tumor survival (U. Glamočlija et al., 2018).
5. Photoluminescence and Bio-imaging
The photoluminescence properties of benzoxazole-based compounds have been studied, showing their potential in bio-imaging applications. These compounds have demonstrated excellent penetrability in living cells and can locate in the cytoplasm, providing valuable tools for cellular imaging (Dandan Liu et al., 2017).
Wirkmechanismus
Safety and Hazards
While specific safety data for 6-Methyl-2-phenyl-1,3-benzoxazole is not available, general safety measures for handling similar chemical compounds include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Benzoxazole derivatives have gained a lot of importance in recent years due to their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, future research may focus on developing new synthetic methodologies for benzoxazole derivatives and exploring their potential applications in medicinal, pharmaceutical, and industrial areas .
Eigenschaften
IUPAC Name |
6-methyl-2-phenyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-7-8-12-13(9-10)16-14(15-12)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTGXYVCUNUJGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494808 | |
| Record name | 6-Methyl-2-phenyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40494808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-phenyl-1,3-benzoxazole | |
CAS RN |
14016-00-3 | |
| Record name | 6-Methyl-2-phenyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40494808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

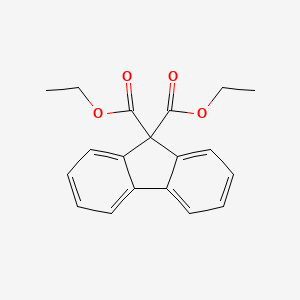
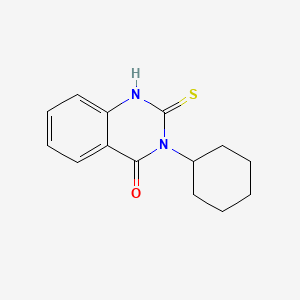

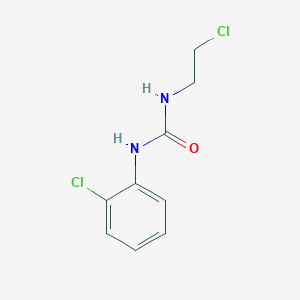
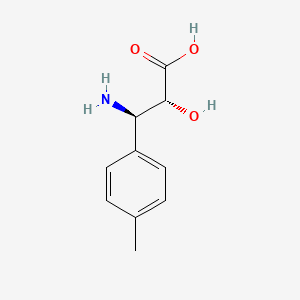
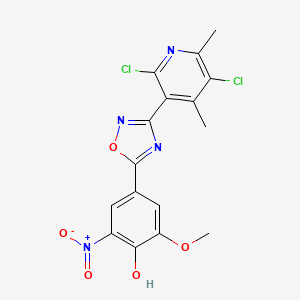
![3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B3047414.png)
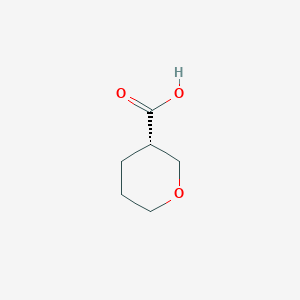
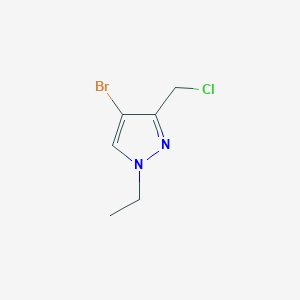
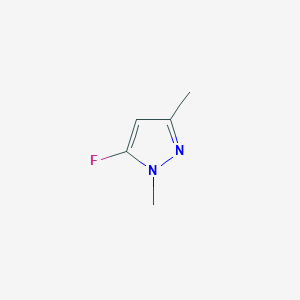
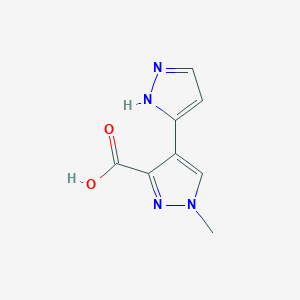
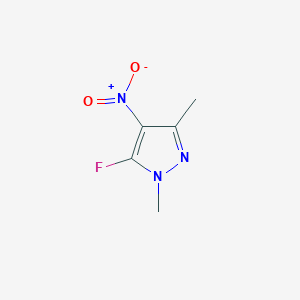

![Benzenepropanamide, N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-](/img/structure/B3047426.png)